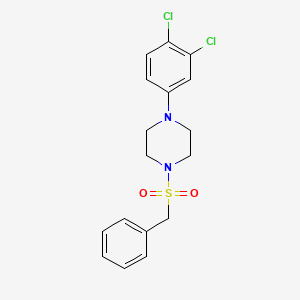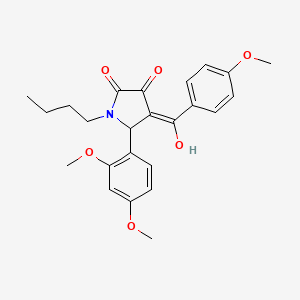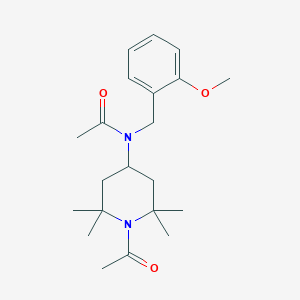![molecular formula C21H21N5O B5309544 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, commonly known as MPN, is a small molecule inhibitor that has been extensively studied in scientific research. MPN is a potent inhibitor of several kinases, including JAK2, FLT3, and Aurora A.
作用機序
The mechanism of action of MPN involves the inhibition of several kinases, including JAK2, FLT3, and Aurora A. JAK2 is a key mediator of cytokine signaling, and its inhibition can lead to decreased inflammation and cell proliferation. FLT3 is a receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia, and its inhibition can lead to decreased cell proliferation and increased apoptosis. Aurora A is a serine/threonine kinase that is involved in cell division, and its inhibition can lead to mitotic arrest and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPN are complex and vary depending on the specific kinase being inhibited. Inhibition of JAK2 can lead to decreased inflammation and cell proliferation, while inhibition of FLT3 can lead to decreased cell proliferation and increased apoptosis. Inhibition of Aurora A can lead to mitotic arrest and cell death. MPN has also been shown to have effects on other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
実験室実験の利点と制限
MPN has several advantages for lab experiments, including its potent inhibitory effects on several kinases and its ability to be easily synthesized. However, MPN also has several limitations, including its potential off-target effects and the need for further optimization for use in clinical settings.
将来の方向性
There are several future directions for the study of MPN. One potential direction is the development of more potent and selective inhibitors of specific kinases. Another direction is the study of MPN in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, the study of MPN in other diseases, such as autoimmune diseases, may provide new insights into its potential therapeutic effects.
合成法
The synthesis of MPN is a multistep process that involves the reaction of several chemical intermediates. The first step in the synthesis is the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 3-(morpholin-4-ylmethyl)aniline in the presence of a base. This reaction forms the intermediate 2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile, which is then purified and further reacted to form the final product, MPN.
科学的研究の応用
MPN has been extensively studied in scientific research due to its potent inhibitory effects on several kinases. MPN has been shown to inhibit JAK2, FLT3, and Aurora A, which are all important targets for cancer therapy. MPN has also been studied for its potential therapeutic effects in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c22-13-18-17(12-20(25-21(18)23)19-5-2-6-24-19)16-4-1-3-15(11-16)14-26-7-9-27-10-8-26/h1-6,11-12,24H,7-10,14H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMBFGDRMHZPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C3=CC(=NC(=C3C#N)N)C4=CC=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309462.png)

![1-{[4-(methylthio)phenyl]sulfonyl}-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5309479.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5309490.png)
![methyl 4-[1-[3-(dimethylamino)propyl]-4-hydroxy-3-(4-isopropoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5309497.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B5309503.png)

![N-cyclopropyl-3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5309515.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309552.png)

![N-(4-ethoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5309557.png)
![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)